molecular formula C7H8O3S2 B596180 Methyl 3-hydroxy-5-(methylthio)thiophene-2-carboxylate CAS No. 104386-67-6

Methyl 3-hydroxy-5-(methylthio)thiophene-2-carboxylate

Cat. No.: B596180
CAS No.: 104386-67-6
M. Wt: 204.258
InChI Key: RCNZXUHRNBXXSF-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-5-(methylthio)thiophene-2-carboxylate is a heterocyclic compound containing a thiophene ring, which is a five-membered ring with one sulfur atom.

Scientific Research Applications

Methyl 3-hydroxy-5-(methylthio)thiophene-2-carboxylate has several scientific research applications:

Future Directions

Thiophene-based analogs have been a topic of interest for medicinal chemists due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The development of novel thiophene moieties with wider therapeutic activity is a promising area of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-5-(methylthio)thiophene-2-carboxylate can be achieved through various methods. Another method includes the methylation of 3-hydroxythieno[3,4-b]thiophene-2-carboxylate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-5-(methylthio)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives .

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A simpler analog with a five-membered ring containing sulfur.

    Methyl 3-hydroxythiophene-2-carboxylate: Lacks the methylthio group at the 5-position.

    Methyl 5-methylthiophene-2-carboxylate: Lacks the hydroxy group at the 3-position.

Uniqueness

Methyl 3-hydroxy-5-(methylthio)thiophene-2-carboxylate is unique due to the presence of both the hydroxy and methylthio groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

methyl 3-hydroxy-5-methylsulfanylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S2/c1-10-7(9)6-4(8)3-5(11-2)12-6/h3,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNZXUHRNBXXSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)SC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60715885
Record name Methyl 3-hydroxy-5-(methylsulfanyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60715885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104386-67-6
Record name Methyl 3-hydroxy-5-(methylsulfanyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60715885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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